REACTION_SMILES
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[CH2:22]1[O:23][CH2:24][CH2:25][CH2:26]1.[CH3:12][c:13]1[cH:14][c:15]([C:16](=[O:17])[Cl:18])[cH:19][cH:20][cH:21]1.[NH2:1][c:2]1[cH:3][cH:4][c:5]([Cl:11])[c:6]([C:7](=[O:8])[OH:9])[cH:10]1>>[NH:1]([c:2]1[cH:3][cH:4][c:5]([Cl:11])[c:6]([C:7](=[O:8])[OH:9])[cH:10]1)[C:16]([c:15]1[cH:14][c:13]([CH3:12])[cH:21][cH:20][cH:19]1)=[O:17]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1cccc(C(=O)Cl)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1ccc(Cl)c(C(=O)O)c1
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Name
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Type
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product
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Smiles
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Cc1cccc(C(=O)Nc2ccc(Cl)c(C(=O)O)c2)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |